Cas no 51270-93-0 (1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione)

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione is a sulfur-containing heterocyclic compound featuring a triazinane core with a mercaptoethyl substituent. Its molecular structure combines reactive thiol functionality with the stability of a triazinane ring, making it useful in organic synthesis and polymer chemistry. The compound’s thiol group enables thiol-ene click reactions, facilitating crosslinking or functionalization in materials science. Additionally, its triazinane trione moiety may contribute to flame retardancy or serve as a precursor for further derivatization. This compound is of interest in applications requiring controlled reactivity, such as adhesives, coatings, or specialty polymers, where its dual functionality offers versatility in molecular design.
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione structure
51270-93-0 structure
Product name:1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
CAS No:51270-93-0
MF:C5H7N3O3S
MW:189.192379236221
CID:4674591
PubChem ID:582462

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
    • 1-(2-Sulfanylethyl)-1,3,5-triazinane-2,4,6-trione
    • LSUQRWQGUVIUMU-UHFFFAOYSA-N
    • 1-(2-Sulfanylethyl)-1,3,5-triazinane-2,4,6-trione #
    • 1,2,3,4,5,6-Hexahydro-1-[2-mercaptoethyl]-S-triazine-2,4,6-trione
    • 51270-93-0
    • SCHEMBL11346867
    • Inchi: 1S/C5H7N3O3S/c9-3-6-4(10)8(1-2-12)5(11)7-3/h12H,1-2H2,(H2,6,7,9,10,11)
    • InChI Key: LSUQRWQGUVIUMU-UHFFFAOYSA-N
    • SMILES: SCCN1C(NC(NC1=O)=O)=O

Computed Properties

  • Exact Mass: 189.02081227g/mol
  • Monoisotopic Mass: 189.02081227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.5
  • XLogP3: -0.7

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
125485-1g
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
51270-93-0 97%
1g
21946.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
125485-1g
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
51270-93-0 97%
1g
21946CNY 2021-05-07
A2B Chem LLC
AY11025-500mg
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
51270-93-0 97%
500mg
$933.00 2024-04-19
TRC
M112410-50mg
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
51270-93-0
50mg
$ 420.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
125485-500mg
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
51270-93-0 97%
500mg
12192.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
125485-500mg
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
51270-93-0 97%
500mg
12192CNY 2021-05-07
TRC
M112410-100mg
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
51270-93-0
100mg
$ 700.00 2022-06-04

Additional information on 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione

Professional Introduction to Compound with CAS No. 51270-93-0 and Product Name: 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione

The compound with the CAS number 51270-93-0 and the product name 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a triazine core functionalized with a mercaptoethyl group, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The triazine ring system is well-known for its versatility in drug design, while the thiol functionality introduces reactivity that can be exploited for various biochemical interactions.

In recent years, there has been a surge in research focusing on the development of novel scaffolds that can enhance drug efficacy and reduce side effects. The 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione molecule stands out as a promising candidate due to its ability to engage with biological targets in multiple ways. The mercapto group (-SH) provides a nucleophilic center that can participate in covalent bonding or metal chelation, while the triazine core offers opportunities for hydrogen bonding and π-stacking interactions. These features make it an attractive building block for the design of inhibitors or modulators of enzyme activity.

One of the most compelling aspects of this compound is its potential application in the development of antiviral and anticancer agents. The triazine moiety is known to exhibit inhibitory activity against various enzymes involved in viral replication and cell proliferation. For instance, studies have shown that derivatives of triazine compounds can interfere with the polymerization of viral proteins or disrupt the integrity of viral membranes. The addition of a mercaptoethyl group further enhances these properties by allowing for selective binding to target proteins. This dual functionality has been explored in recent research as a strategy to improve drug potency and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione with high precision. Molecular docking simulations have revealed that this compound can effectively bind to active sites of enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and inflammation research. The mercapto group is particularly important in these interactions, as it can form strong hydrogen bonds or coordinate with metal ions present in the enzyme active site. This has led to the hypothesis that derivatives of this compound could serve as lead compounds for new therapeutic agents.

The synthesis of 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione presents an interesting challenge due to the need to introduce both the mercaptoethyl group and the triazine ring system under controlled conditions. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent developments in catalytic methods have made it possible to streamline these processes significantly. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the triazine core efficiently. Additionally, organometallic chemistry techniques have been utilized to introduce the mercaptoethyl group with high selectivity.

In vitro studies have demonstrated promising results regarding the biological activity of 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione. Initial assays have shown inhibitory effects on several enzymes relevant to cancer progression and inflammation. Notably, this compound has exhibited potent activity against tyrosine kinases, which are overexpressed in many solid tumors. The mercapto group plays a crucial role in these interactions by forming stable complexes with metal cofactors essential for kinase function. Furthermore, preliminary toxicity studies indicate that this compound is well-tolerated at therapeutic doses, suggesting its potential for further development into a clinical candidate.

The future direction of research on 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione is likely to focus on structure-activity relationship (SAR) studies to optimize its pharmacological properties. By systematically modifying substituents on the triazine ring or replacing the mercaptoethyl group with other functional groups, researchers aim to enhance binding affinity and reduce off-target effects. Advances in high-throughput screening technologies will also facilitate rapid identification of derivatives with improved biological activity. These efforts are expected to lead to novel therapeutic agents with applications across multiple disease areas.

The broader significance of this compound lies in its contribution to the field of medicinal chemistry by providing a versatile scaffold for drug discovery。 The combination of a triazine core and a thiol functionality offers unique opportunities for designing molecules that can interact selectively with biological targets。 As research continues, it is anticipated that 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione will emerge as a key intermediate in the development of next-generation therapeutics。 Its potential applications in treating cancers, viral infections, and inflammatory diseases make it a particularly exciting area of study for both academic researchers and pharmaceutical companies.

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